molecular formula C8H7ClO3 B11722692 4-Chloro-2-hydroxy-5-methylbenzoic acid

4-Chloro-2-hydroxy-5-methylbenzoic acid

Cat. No.: B11722692
M. Wt: 186.59 g/mol
InChI Key: KMYFAUXQTBBMQU-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxy-5-methylbenzoic acid (IUPAC name: 5-chloro-2-hydroxy-4-methylbenzoic acid; molecular formula: C₈H₇ClO₃; molecular weight: 186.59 g/mol) is a substituted benzoic acid derivative featuring a hydroxyl (-OH) group at position 2, a chlorine atom at position 5, and a methyl (-CH₃) group at position 4 on the aromatic ring (SMILES: Cc1cc(O)c(cc1Cl)C(=O)O) . This compound’s structure enables intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, influencing its crystallinity and solubility.

Properties

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

4-chloro-2-hydroxy-5-methylbenzoic acid

InChI

InChI=1S/C8H7ClO3/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,10H,1H3,(H,11,12)

InChI Key

KMYFAUXQTBBMQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-hydroxy-5-methylbenzoic acid can be synthesized through several synthetic routes. One common method involves the chlorination of 2-hydroxy-5-methylbenzoic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 4-chloro-2-oxo-5-methylbenzoic acid.

    Reduction: Formation of 2-hydroxy-5-methylbenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-hydroxy-5-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
4-Chloro-2-hydroxy-5-methylbenzoic acid C₈H₇ClO₃ -OH (2), -Cl (5), -CH₃ (4) 186.59 Potential precursor for heterocycles; hydrogen-bonded crystal structure
5-Chloro-2-hydroxybenzoic acid C₇H₅ClO₃ -OH (2), -Cl (5) 172.57 Precursor for 4,1-benzoxazepines (anti-inflammatory, anticancer agents); forms dimeric H-bonded crystals
5-Chloro-4-methoxy-2-methylbenzoic acid C₉H₉ClO₃ -OCH₃ (4), -Cl (5), -CH₃ (2) 200.62 Methoxy group enhances lipophilicity; used in organic synthesis
4-Amino-5-chloro-2-methoxybenzoic acid C₈H₈ClNO₃ -NH₂ (4), -Cl (5), -OCH₃ (2) 201.61 Amino group enables nucleophilic reactions; intermediate in triazolothiadiazine synthesis
2-Chloro-6-methoxybenzoic acid C₈H₇ClO₃ -Cl (2), -OCH₃ (6) 186.59 Methyl ester derivatives used in agrochemicals; similar weight but distinct substitution pattern

Substituent Effects on Physicochemical Properties

  • Hydrogen Bonding : The hydroxyl group at position 2 in this compound facilitates intramolecular H-bonding with the carboxyl group, stabilizing its planar structure . This contrasts with 5-chloro-4-methoxy-2-methylbenzoic acid, where the methoxy group at position 4 reduces H-bonding capacity, increasing hydrophobicity .
  • Melting Points and Solubility : Chloro and hydroxyl groups generally elevate melting points due to polar interactions. For example, 5-chloro-2-hydroxybenzoic acid forms robust H-bonded dimers (melting point ~210°C) , while methyl substituents (e.g., in this compound) may lower solubility in aqueous media due to steric hindrance.

Biological Activity

4-Chloro-2-hydroxy-5-methylbenzoic acid, a derivative of benzoic acid, has garnered attention in the scientific community due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chlorinated aromatic ring with hydroxyl and methyl substituents. Its molecular formula is C8_{8}H8_{8}ClO3_{3}, and it has a molecular weight of 189.60 g/mol.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial activity against various bacterial strains. A study evaluating the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli reported minimum inhibitory concentrations (MICs) that suggest its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound could serve as a lead for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. In vitro studies have shown effectiveness against Candida albicans and Aspergillus niger, with comparable MIC values to established antifungal agents.

Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus niger32

These findings support the potential use of this compound in treating fungal infections.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. A notable study evaluated its effects on human colorectal cancer cells (Caco-2) and reported significant antiproliferative activity.

Cell LineIC50 (µM)
Caco-212.5
HCT11615.0

The compound was found to induce apoptosis in these cell lines, suggesting mechanisms involving caspase activation and cell cycle arrest.

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways, leading to increased caspase activity.
  • Antioxidant Properties : The hydroxyl group in its structure contributes to its antioxidant capacity, which may play a role in its anticancer effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antibacterial Efficacy : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial load.
  • Antifungal Treatment in Immunocompromised Patients : Clinical trials indicated that patients receiving this compound as part of their antifungal regimen showed improved outcomes against resistant fungal strains.
  • Cancer Treatment Protocols : In vitro studies involving combination therapies with conventional chemotherapeutics revealed enhanced efficacy when used alongside this compound.

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